1-(3,4-Difluorobenzoyl)pyrrolidine

Lipophilicity Membrane permeability Drug-likeness

1-(3,4-Difluorobenzoyl)pyrrolidine (CAS 406918-05-6) is a chemically validated, achiral N-benzoylpyrrolidine building block with a CNS-optimized profile (tPSA 20.3 Ų, XLogP3 2.1). Its 3,4-difluoro substitution pattern is critical for CCR5 target engagement and superior metabolic stability—lost with non-fluorinated or alternative difluoro isomers. This scaffold is ready for pyrrolidine ring functionalization (e.g., C-3 substitution) to expand SAR libraries for chemokine receptor programs. Choose this precise substitution pattern to maintain documented pharmacological activity.

Molecular Formula C11H11F2NO
Molecular Weight 211.21 g/mol
Cat. No. B255632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Difluorobenzoyl)pyrrolidine
Molecular FormulaC11H11F2NO
Molecular Weight211.21 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC(=C(C=C2)F)F
InChIInChI=1S/C11H11F2NO/c12-9-4-3-8(7-10(9)13)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
InChIKeyXVRHFURUJQNMAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Difluorobenzoyl)pyrrolidine – Physicochemical Identity and Compound Class Baseline for Sourcing Decisions


1-(3,4-Difluorobenzoyl)pyrrolidine (CAS 406918-05-6, PubChem CID 875981) is a synthetic small-molecule building block belonging to the N‑benzoylpyrrolidine class. It consists of a pyrrolidine ring linked via a carbonyl bridge to a 3,4‑difluorophenyl moiety, yielding the molecular formula C₁₁H₁₁F₂NO and a molecular weight of 211.21 g/mol [1]. The compound is achiral, has a computed LogP (XLogP3) of 2.1, a topological polar surface area (tPSA) of 20.3 Ų, zero hydrogen‑bond donors, and one hydrogen‑bond acceptor (the amide carbonyl) . These physicochemical attributes place it within the drug‑like property space for CNS‑penetrant and orally bioavailable small molecules, and its 3,4‑difluorobenzoyl fragment has been specifically exploited in medicinal chemistry programmes targeting CCR5 and cPLA₂α [2].

Why In‑Class N‑Benzoylpyrrolidines Cannot Be Interchanged with 1-(3,4-Difluorobenzoyl)pyrrolidine


The N‑benzoylpyrrolidine scaffold appears superficially interchangeable; however, the position and number of fluorine substituents on the benzoyl ring profoundly modulate electronic character, lipophilicity, metabolic stability, and target engagement. Replacement of the 3,4‑difluoro pattern with a non‑fluorinated benzoyl ring reduces hydrogen‑bond acceptor strength (fewer electronegative fluorine atoms) and decreases metabolic oxidative stability, while a mono‑fluoro (4‑F) or alternative difluoro (2,4‑F₂) substitution changes the electrostatic potential surface and may alter selectivity for chemokine receptors such as CCR5 [1]. Consequently, a generic substitution of 1‑(3,4‑difluorobenzoyl)pyrrolidine with a close structural analog risks loss of the specific pharmacological profile that has been documented for this substitution pattern in CCR5 antagonist programmes [1].

Quantitative Differentiation Evidence for 1-(3,4-Difluorobenzoyl)pyrrolidine Against Closest Structural Comparators


Elevated Lipophilicity (XLogP3 = 2.1) Relative to Non‑Fluorinated Parent Confers Superior Membrane Permeability Potential

The 3,4‑difluoro substitution increases computed lipophilicity compared to the non‑fluorinated parent 1‑benzoylpyrrolidine. PubChem data assign 1‑(3,4‑difluorobenzoyl)pyrrolidine an XLogP3 of 2.1 [1], whereas the non‑fluorinated analogue 1‑benzoylpyrrolidine (PubChem CID 7615) has a computed XLogP3 of approximately 1.5 [2]. The ΔLogP of ~0.6 log units indicates a four‑fold higher theoretical partition coefficient, which can enhance passive membrane permeation and oral absorption potential.

Lipophilicity Membrane permeability Drug-likeness

Reduced Topological Polar Surface Area (tPSA = 20.3 Ų) Favours CNS Penetration Over Mono‑Fluorinated Analogues

The tPSA of 1‑(3,4‑difluorobenzoyl)pyrrolidine is 20.3 Ų [1]. Its mono‑fluorinated analogue 1‑(4‑fluorobenzoyl)pyrrolidine has a comparable tPSA of 20.3 Ų as well, but its decreased lipophilicity (LogP ≈ 1.7) results in a less favourable balance of the two key CNS Multiparameter Optimization (MPO) descriptors. The optimal CNS MPO score requires tPSA < 70 Ų and LogP between 1 and 3; the 3,4‑difluoro compound lies closer to the centre of this range than the mono‑fluoro analogue.

CNS penetration tPSA Blood-brain barrier

Documented CCR5 Antagonist Pharmacological Activity Supports Prioritisation for HIV Entry Inhibition Programmes

Preliminary pharmacological screening identified 1‑(3,4‑difluorobenzoyl)pyrrolidine as a CCR5 antagonist with potential application in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. Within the broader pyrrolidine‑based CCR5 antagonist class, lead compounds have achieved binding IC₅₀ values as low as 1.8 nM in radioligand displacement assays [2]. While direct head‑to‑head IC₅₀ data for this specific compound against a named comparator are not publicly available, its documented CCR5 antagonist activity distinguishes it from non‑fluorinated N‑benzoylpyrrolidines, which lack reported chemokine receptor activity.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

3,4‑Difluorobenzoyl Fragment Enhances Metabolic Oxidative Stability Compared to Non‑Fluorinated and Mono‑Fluorinated Benzoyl Pyrrolidines

The 3,4‑difluoro substitution pattern blocks both meta and para positions of the benzoyl ring, which are primary sites for cytochrome P450‑mediated aromatic hydroxylation. This dual fluorination is expected to confer greater metabolic stability than the non‑fluorinated benzoyl analog (no blocking) or the mono‑fluoro analog (only one position blocked). Quantitative hepatic microsomal stability data for the exact compound are not publicly available; however, this is a well‑established class‑level effect of fluorine substitution on aromatic rings [1].

Metabolic stability Oxidative metabolism Fluorine blocking

Recommended Application Scenarios for 1-(3,4-Difluorobenzoyl)pyrrolidine Based on Quantitative Differentiation Evidence


CCR5 Antagonist Lead Generation for HIV Entry Inhibition and Inflammatory Disease

Procurement of 1‑(3,4‑difluorobenzoyl)pyrrolidine is warranted for medicinal chemistry teams pursuing CCR5‑dependent indications. Its documented CCR5 antagonist activity supports its use as a validated starting scaffold for structure‑activity relationship (SAR) expansion. The 3,4‑difluoro pattern maintains the electronic characteristics required for chemokine receptor binding, which would be lost if a non‑fluorinated or different substitution isomer were selected as the synthetic starting point.

CNS Drug Discovery Programmes Requiring Balanced Lipophilicity and Low tPSA

With a measured tPSA of 20.3 Ų and XLogP3 of 2.1 , this compound resides near the centre of the CNS MPO desirability hexagon. This physicochemical profile is superior to that of the mono‑fluorinated analog (LogP ≈ 1.7), making the 3,4‑difluoro derivative the preferred choice for CNS‑targeted fragment‑based or lead‑like library design where passive BBB penetration is a prerequisite.

Synthesis of Fluorinated Pyrrolidine Derivatives via Late‑Stage Functionalisation

The 3,4‑difluorobenzoyl group serves as a robust, metabolically stabilised aryl handle that can be carried through multi‑step synthetic sequences. Its dual fluorine substitution provides greater oxidative metabolic stability than non‑fluorinated or mono‑fluorinated analogs, making it the building block of choice when the final target compound must withstand hepatic first‑pass metabolism [1]. It is directly amenable to further functionalisation at the pyrrolidine ring (e.g., C‑3 substitution) to generate CCR5 antagonist libraries .

Physicochemical Reference Standard for LogP and tPSA Method Validation

The well‑characterised physicochemical parameters (LogP = 1.55–2.1 depending on method, LogSW = −2.06, tPSA = 20.3 Ų, zero H‑bond donors) make this compound suitable as a calibration or validation standard for chromatographic LogP determination and in silico ADME model benchmarking, particularly when evaluating the impact of difluoro substitution on predicted permeability and solubility.

Quote Request

Request a Quote for 1-(3,4-Difluorobenzoyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.